Aβ(1-38) Acts as a Negative Regulator of Aβ(1-42) Aggregation and Reverses Aβ42-Induced Synaptic Dysfunction
Aβ(1-38) interferes with the conversion of Aβ(1-42) to β-sheet-rich aggregates and reverses the negative impact of Aβ(1-42) on long-term potentiation (LTP) in acute hippocampal slices. Unlike Aβ(1-40), which shows different interaction patterns with Aβ(1-42), Aβ(1-38) exhibits a distinct capacity to mitigate Aβ(1-42)-induced neuropathological effects both in vitro and in vivo [1]. The functional reversal of synaptic impairment by Aβ(1-38) represents a property that is not observed with the more abundant Aβ(1-40) variant under identical experimental conditions, indicating a unique modulatory role specific to the 38-residue isoform [1].
| Evidence Dimension | Functional reversal of Aβ42-induced LTP impairment |
|---|---|
| Target Compound Data | Reverses the negative impact of Aβ(1-42) on long-term potentiation in acute hippocampal slices |
| Comparator Or Baseline | Aβ(1-40): shows different interaction pattern with Aβ(1-42); does not exhibit equivalent reversal effect |
| Quantified Difference | Qualitative functional reversal observed specifically for Aβ(1-38); Aβ(1-40) lacks comparable protective effect |
| Conditions | Acute hippocampal slice electrophysiology; atomic force microscopy; Thioflavin T fluorescence; circular dichroism; dynamic light scattering; surface plasmon resonance |
Why This Matters
Researchers studying endogenous mechanisms of Aβ aggregation regulation or seeking to validate the functional consequences of peptide-length heterogeneity require the specific 1-38 variant to accurately model the negative regulatory role identified in physiological Aβ peptide pools.
- [1] Quartey MO, Nyarko JN, Maley JM, et al. The Aβ(1-38) peptide is a negative regulator of the Aβ(1-42) peptide implicated in Alzheimer disease progression. Sci Rep. 2021;11(1):431. doi:10.1038/s41598-020-80164-w View Source
